molecular formula C13H14N2O B3108917 1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde CAS No. 169378-51-2

1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde

Cat. No. B3108917
CAS RN: 169378-51-2
M. Wt: 214.26 g/mol
InChI Key: BCCPHIFWZLDUSD-UHFFFAOYSA-N
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Description

The compound “1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde” is an imidazole derivative. Imidazole is a heterocyclic compound and it’s a core part of many important biological molecules like histidine and histamine. The phenylpropyl group suggests the presence of a benzene ring, which could contribute to the compound’s physical and chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions, starting from simple precursors like imidazole and a suitable phenylpropyl compound .


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring attached to a phenylpropyl group at one position, and a carbaldehyde group at the fifth position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the phenylpropyl group, and the carbaldehyde group. The imidazole ring is aromatic and relatively stable, but can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, phenylpropyl group, and carbaldehyde group would likely make it a polar molecule .

Scientific Research Applications

Synthesis and Characterization

  • Imidazole derivatives, including compounds structurally related to "1-(3-Phenylpropyl)-1H-imidazole-5-carbaldehyde," are synthesized and characterized as part of the exploration into biologically active molecules. These compounds serve as precursors or intermediates for the synthesis of a variety of heterocyclic compounds that might display biological activities (Orhan et al., 2019).
  • A method has been developed for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through a copper-catalyzed oxidative coupling reaction, highlighting the compound's role in facilitating aldehyde preservation and utilizing cost-effective catalysts under mild conditions (Li et al., 2015).

Biological Activity Exploration

  • New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde have been synthesized and their structures studied. These compounds, particularly chiral imines and bisimines, were prepared and characterized, with some showing potential for complexation with metal ions, indicating a pathway towards exploring their biological relevance (Pařík & Chlupatý, 2014).
  • Novel compounds featuring the 5-imidazopyrazole scaffold have been synthesized and evaluated for their antimicrobial activities. This study emphasizes the versatility of imidazole derivatives in generating compounds with potential therapeutic applications (Kalaria et al., 2014).

Structural and Spectroscopic Analysis

  • The structural and molecular characteristics of certain imidazole derivatives have been described, with a focus on crystalline structures and intermolecular interactions, providing a foundation for understanding the physical properties that may influence their biological activities (Banu et al., 2010).
  • The use of 13C CPMAS NMR has been explored for the structural description of 2-phenyl substituted imidazoles, overcoming challenges associated with tautomerization. This study contributes to the methodological advancements in the characterization of imidazole derivatives, which is crucial for their application in scientific research (Burdzhiev et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

As with any chemical compound, handling “1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde” would require appropriate safety measures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or in various industrial applications .

properties

IUPAC Name

3-(3-phenylpropyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-10-13-9-14-11-15(13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCPHIFWZLDUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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